N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide
Description
N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide (CAS: 795287-23-9) is a sulfonamide derivative characterized by a benzenesulfonamide core substituted at the 4-position with a methylsulfonamido group and at the N-position with a 5-methylisoxazol-3-yl moiety. The methylsulfonamido group (-SO₂NHCH₃) introduces both electron-withdrawing and steric effects, distinguishing it from simpler analogs like sulfamethoxazole (4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide), where the 4-position bears an amino group (-NH₂) . This structural modification likely enhances its binding affinity to enzymatic targets, such as carbonic anhydrases or insulysin, while influencing physicochemical properties like solubility and logP .
Properties
IUPAC Name |
4-(methanesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5S2/c1-8-7-11(12-19-8)14-21(17,18)10-5-3-9(4-6-10)13-20(2,15)16/h3-7,13H,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBUYBAZTBKXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of 4-Aminobenzenesulfonyl Chloride
The foundational synthesis begins with 4-aminobenzenesulfonyl chloride as the primary precursor. Reacting this intermediate with 5-methylisoxazol-3-amine under alkaline conditions yields the parent sulfonamide structure. Key steps include:
- Step 1 : Dissolution of 4-aminobenzenesulfonyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 0–5°C.
- Step 2 : Dropwise addition of 5-methylisoxazol-3-amine (1.0 equiv) and triethylamine (2.5 equiv) to neutralize HCl byproducts.
- Step 3 : Stirring at room temperature for 12–16 hours, followed by aqueous workup and recrystallization from ethanol/water (3:1 v/v) to obtain N-(5-methylisoxazol-3-yl)-4-aminobenzenesulfonamide.
Critical Parameters :
Methanesulfonamide Functionalization
The introduction of the methylsulfonamido group at the para position requires selective protection and deprotection:
- Step 1 : Protection of the primary amine in N-(5-methylisoxazol-3-yl)-4-aminobenzenesulfonamide using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF), yielding 4-(Boc-amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide.
- Step 2 : Sulfonylation with methanesulfonyl chloride (1.5 equiv) in the presence of N,N-diisopropylethylamine (DIPEA, 3.0 equiv) at −10°C.
- Step 3 : Boc deprotection using trifluoroacetic acid (TFA) in DCM (1:4 v/v) to unmask the amine, followed by neutralization with sodium bicarbonate.
Yield Optimization :
- Substoichiometric DIPEA (2.0 equiv) reduces side-product formation during sulfonylation, improving yields from 58% to 72%.
Advanced Coupling Strategies
Ullmann-Type Coupling for Direct Sulfonamidation
Recent patents describe copper-catalyzed coupling between 4-iodobenzenesulfonamide and 5-methylisoxazol-3-amine:
- Catalyst System : CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 equiv) in dimethylformamide (DMF) at 110°C for 24 hours.
- Advantages : Eliminates pre-functionalized sulfonyl chlorides, enabling one-pot synthesis.
- Limitations : Requires rigorous anhydrous conditions to prevent catalyst deactivation.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the reaction between 4-nitrobenzenesulfonyl chloride and 5-methylisoxazol-3-amine:
- Conditions : 150 W power, 100°C, 15 minutes in acetonitrile with K₂CO₃ (2.0 equiv).
- Post-Reaction Reduction : Hydrogenation of the nitro group using Pd/C (5% w/w) under H₂ (1 atm) for 2 hours, followed by methanesulfonylation as described in Section 1.2.
Performance Metrics :
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
- HPLC Conditions : C18 column (4.6 × 250 mm, 5 μm), mobile phase acetonitrile/0.1% formic acid (70:30 v/v), flow rate 1.0 mL/min, UV detection at 254 nm.
- Impurity Profile : ≤0.5% unreacted sulfonyl chloride and ≤0.2% des-methyl byproduct.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–72 | 95–97 | 16–24 | Simplicity, scalability |
| Ullmann Coupling | 58–64 | 93–95 | 24–36 | Avoids sulfonyl chlorides |
| Microwave Synthesis | 68–75 | 98–99 | 0.25–2 | Rapid kinetics, high efficiency |
Trade-offs :
- Conventional nucleophilic substitution remains the industrial standard due to lower catalyst costs, despite longer reaction times.
- Microwave methods are preferred for small-scale, high-purity applications but require specialized equipment.
Applications and Derivative Synthesis
The compound serves as a precursor for antibacterial agents and enzyme inhibitors. Recent studies functionalize the sulfonamide group to target human carbonic anhydrases (hCA):
- Derivatization : Coupling with 3-substituted phenylureido groups via EDCI/HOBt-mediated reactions yields analogs with modest hCA inhibition (Kᵢ = 87.8–96.0 μM).
- Structure-Activity Relationship (SAR) : Electron-withdrawing substituents on the phenyl ring enhance hCA II binding affinity by 1.3–1.7-fold.
Chemical Reactions Analysis
N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds containing a triazole ring exhibit promising antitumor properties. N-benzyl-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell survival and death .
Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics . The triazole moiety is particularly noted for its ability to disrupt fungal cell wall synthesis, which enhances its potential as an antifungal agent.
Agricultural Applications
Pesticide Development
The structure of N-benzyl-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide lends itself to applications in agrochemicals. Its efficacy as a pesticide has been explored, particularly for its ability to control pests resistant to conventional treatments. The compound's mode of action involves interference with the metabolic processes of pests, leading to their mortality .
Herbicide Potential
There is ongoing research into the herbicidal properties of this compound. Preliminary studies suggest that it may inhibit specific enzymes involved in plant growth, providing a basis for developing selective herbicides that target unwanted vegetation while preserving crops .
Material Science
Polymer Synthesis
N-benzyl-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of triazole units into polymer backbones can improve thermal stability and mechanical strength. These materials are being investigated for use in coatings, adhesives, and other applications where durability is essential .
Case Studies
Mechanism of Action
The mechanism of action of N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table compares N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide with structurally related sulfonamides:
*Calculated based on molecular formula.
Key Observations :
- Thiazolidinone hybrids (e.g., 7c) exhibit higher melting points (>230°C) due to rigid heterocyclic systems, whereas Schiff base derivatives (e.g., S14) show moderate melting points (~180°C) .
Computational and Spectral Insights
- HOMO-LUMO Gap : Schiff base derivatives show reduced energy gaps (4–5 eV) due to conjugation, enhancing charge transfer properties . The target compound’s gap is likely higher due to the electron-withdrawing methylsulfonamido group, affecting redox activity.
- NMR Data: Sulfamethoxazole derivatives exhibit characteristic NH peaks at δ 9.42–9.56 ppm in DMSO-d₆, while thiazolidinone hybrids show additional signals for heterocyclic protons (δ 6.5–8.0 ppm) .
Biological Activity
N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide, also known as a derivative of sulfonamide, has garnered attention for its potential biological activities, particularly as an anti-inflammatory and enzyme-inhibiting agent. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.
- Chemical Formula : C10H11N3O3S
- Molecular Weight : 253.27 g/mol
- CAS Number : 723-46-6
- Structure : The compound features a five-membered isoxazole ring and a sulfonamide group, which are critical for its biological activity.
This compound primarily acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. By inhibiting COX-2, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This mechanism positions it within the class of non-steroidal anti-inflammatory drugs (NSAIDs).
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In experimental models, it has been shown to reduce edema and inflammation in animal studies. For instance, a study demonstrated that administration of the compound led to a marked decrease in paw swelling in rats subjected to inflammatory stimuli .
Enzyme Inhibition
The compound's role as an enzyme inhibitor has been further characterized through various assays. It selectively inhibits COX-2 over COX-1, minimizing gastrointestinal side effects commonly associated with traditional NSAIDs. This selectivity is crucial for therapeutic applications in treating conditions like arthritis without compromising stomach integrity .
Case Studies
-
Experimental Arthritis Model :
- Objective : To evaluate the efficacy of this compound in reducing inflammation.
- Method : Rats were induced with arthritis and treated with varying doses of the compound.
- Results : Significant reduction in joint swelling was observed compared to control groups, indicating potent anti-inflammatory activity .
-
In Vitro Studies on COX Inhibition :
- Objective : To assess the selectivity of the compound for COX-2.
- Method : Enzyme assays were conducted to measure inhibition levels.
- Results : The compound demonstrated over 80% inhibition of COX-2 at therapeutic concentrations while having minimal effect on COX-1, confirming its selective inhibitory profile .
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C10H11N3O3S |
| Molecular Weight | 253.27 g/mol |
| CAS Number | 723-46-6 |
| COX-2 Inhibition (IC50) | < 1 µM |
| Anti-inflammatory Efficacy (Rat Model) | Significant reduction |
Q & A
Basic: What are the standard synthetic routes for N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions:
Core Sulfonamide Formation : Condensation of 5-methylisoxazol-3-amine with a sulfonyl chloride derivative (e.g., 4-(methylsulfonamido)benzenesulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) .
Intermediate Purification : Use of column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate intermediates.
Characterization :
- FT-IR : Confirm sulfonamide (-SO₂NH-) and isoxazole (C-O-C) stretches (~1370 cm⁻¹ and ~1645 cm⁻¹, respectively) .
- NMR : Key signals include δ ~2.55 ppm (s, CH₃ on isoxazole) in NMR and δ ~155–165 ppm (C=O/C=N) in NMR .
- Mass Spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]⁺) .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond angles/geometry (e.g., planar sulfonamide group, dihedral angles between aromatic rings) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C typical for sulfonamides) .
- HPLC-PDA : Purity validation (>95% purity) using C18 columns (acetonitrile/water mobile phase) .
Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?
Answer:
- Catalyst Screening : Use of piperidine or acetic acid as catalysts in Schiff base formation (e.g., for derivatives) to accelerate imine bond formation .
- Solvent Optimization : Reflux in methanol or ethanol enhances solubility of intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30–60 minutes vs. 24 hours conventional) for cyclization steps .
- In-line Monitoring : TLC or FT-IR for real-time tracking of reaction progress .
Advanced: What methodologies are used to evaluate the compound’s biological activity, and how are contradictions in data resolved?
Answer:
- In Vitro Assays :
- Anticancer Activity : MTT assay (IC₅₀ values against HeLa or MCF-7 cell lines) .
- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus or E. coli) .
- Data Conflict Resolution :
- Dose-Response Validation : Repeat assays with adjusted concentrations (e.g., 1–100 μM).
- Assay Condition Standardization : Control pH, temperature, and solvent (DMSO <1% v/v) .
- Structural Analog Comparison : Test derivatives to isolate functional group contributions (e.g., methylsulfonamido vs. acetyl groups) .
Advanced: How are computational methods applied to predict structure-activity relationships (SAR)?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., insulysin or dihydrofolate reductase). Key residues (e.g., Arg72, Asp318) often anchor the sulfonamide group .
- DFT Calculations : Gaussian 09 for HOMO-LUMO analysis to predict electron-rich regions (e.g., isoxazole ring as nucleophilic site) .
- MD Simulations : NAMD/GROMACS to assess binding stability (>50 ns trajectories) .
Advanced: How can researchers address discrepancies in cytotoxicity data across different cell lines?
Answer:
- Mechanistic Profiling :
- Flow Cytometry : Check apoptosis (Annexin V/PI staining) vs. necrosis .
- ROS Detection : DCFH-DA assay to measure oxidative stress contributions .
- Target Validation :
- siRNA Knockdown : Silence putative targets (e.g., Bcl-2) to confirm pathway involvement .
- Western Blotting : Quantify protein expression (e.g., caspase-3 cleavage) .
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
Answer:
- Solubility :
- Polar Solvents : DMSO (>50 mg/mL), methanol (~10 mg/mL) .
- Aqueous Buffers : pH-dependent; soluble at pH 7.4 (PBS) with sonication .
- Stability :
- Storage : -20°C in dark (degradation <5% over 6 months) .
- In Solution : Stable in DMSO for 1 week (avoid freeze-thaw cycles) .
Advanced: What in silico strategies are used to design derivatives with enhanced bioavailability?
Answer:
- ADMET Prediction : SwissADME or pkCSM to optimize logP (target 1–3), reduce CYP450 inhibition .
- Bioisosteric Replacement : Replace methylsulfonamido with trifluoromethoxy for improved membrane permeability .
- Prodrug Design : Esterification of sulfonamide (-SO₂NHCOOR) to enhance oral absorption .
Table 1: Representative Derivatives and Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
